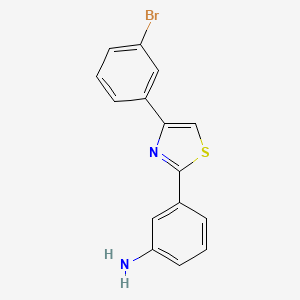
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-bromoaniline with thioamide in the presence of a base to form the thiazole ring. The reaction conditions often involve solvents like ethanol and catalysts such as piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are studied for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 3-(4-(3-Bromophenyl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, the compound can induce apoptosis (programmed cell death) in cancer cells by targeting specific pathways and proteins .
Comparación Con Compuestos Similares
3-(4-(3-Bromophenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a bromophenyl group and a thiazole ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
| 886496-22-6 | |
Fórmula molecular |
C15H11BrN2S |
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
3-[4-(3-bromophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H11BrN2S/c16-12-5-1-3-10(7-12)14-9-19-15(18-14)11-4-2-6-13(17)8-11/h1-9H,17H2 |
Clave InChI |
VQTNSFDUMDAJIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


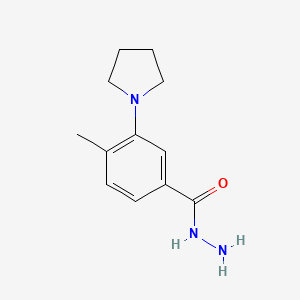
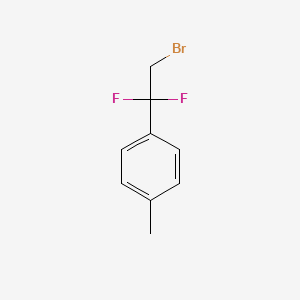

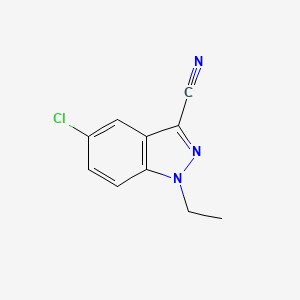
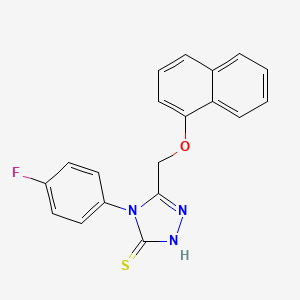
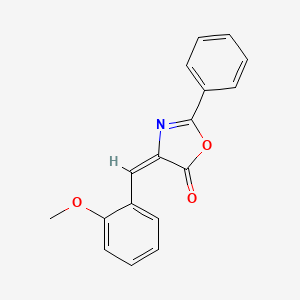
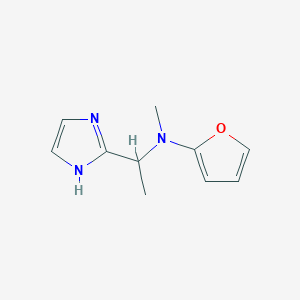

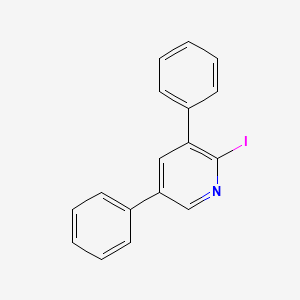
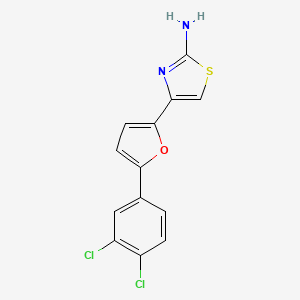
![3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
![2-[2-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765724.png)

